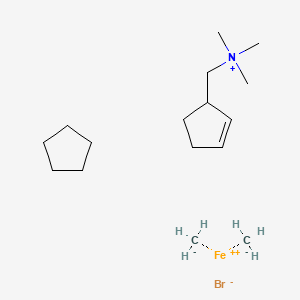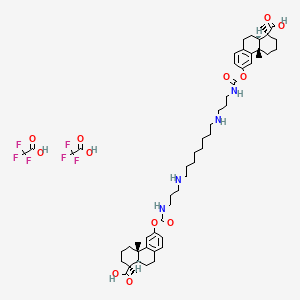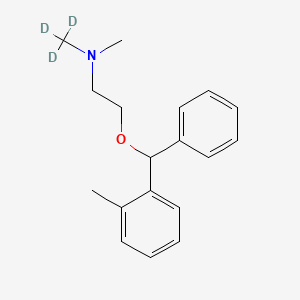
mEH-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
mEH-IN-1, also known as Compound 62, is a potent inhibitor of microsomal epoxide hydrolase (mEH). This enzyme is an α/β-fold hydrolase that is widely expressed in various mammalian tissues and is responsible for the hydrolysis of a diverse range of epoxide-containing molecules. The enzyme is primarily localized in the endoplasmic reticulum of eukaryotic cells. Research involving this compound can contribute to the understanding of conditions such as preeclampsia, hypercholanemia, and cancer .
Preparation Methods
The synthesis of mEH-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to produce this compound in bulk quantities .
Chemical Reactions Analysis
mEH-IN-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in this compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
mEH-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of microsomal epoxide hydrolase and its effects on various chemical reactions.
Biology: Helps in understanding the role of microsomal epoxide hydrolase in biological processes and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic applications in conditions such as preeclampsia, hypercholanemia, and cancer.
Industry: Used in the development of new drugs and therapeutic agents targeting microsomal epoxide hydrolase
Mechanism of Action
mEH-IN-1 exerts its effects by inhibiting the activity of microsomal epoxide hydrolase. This enzyme is involved in the hydrolysis of epoxide-containing molecules, which are intermediates in various metabolic pathways. By inhibiting this enzyme, this compound can modulate the levels of these intermediates and affect the downstream biological processes. The molecular targets and pathways involved include the endoplasmic reticulum and various cellular signaling pathways .
Comparison with Similar Compounds
mEH-IN-1 is unique in its potent inhibition of microsomal epoxide hydrolase with an IC50 value of 2.2 nM. Similar compounds include other inhibitors of microsomal epoxide hydrolase, such as:
Compound A: Another potent inhibitor with a slightly different chemical structure.
Compound B: Known for its high selectivity towards microsomal epoxide hydrolase.
Compound C: Exhibits similar inhibitory activity but with different pharmacokinetic properties. The uniqueness of this compound lies in its high potency and specificity towards microsomal epoxide hydrolase, making it a valuable tool for research and potential therapeutic applications
Properties
Molecular Formula |
C16H17F6NOS |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-2-cyclopentylacetamide |
InChI |
InChI=1S/C16H17F6NOS/c17-15(18,19)11-5-9(6-12(7-11)16(20,21)22)8-25-13(14(23)24)10-3-1-2-4-10/h5-7,10,13H,1-4,8H2,(H2,23,24) |
InChI Key |
HFFWMFZWOVDMTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C(=O)N)SCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B12401627.png)


![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)










